

Spectroscopic and Spectrometric Characterization of 5-Propargylfurfuryl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Propargylfurfuryl alcohol

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Abstract: This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for **5-Propargylfurfuryl alcohol** ($C_8H_8O_2$). In the absence of publicly available experimental data for this specific compound, this document presents a comprehensive theoretical analysis based on the known spectroscopic behaviors of its constituent functional groups: a furan ring, a primary alcohol, and a terminal alkyne. This guide includes predicted data for 1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry, presented in clear, tabular formats. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data for **5-Propargylfurfuryl alcohol**. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data for **5-Propargylfurfuryl Alcohol**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H1 (Alkyne)	~2.0 - 2.5	t	~2.5
H2 (Propargylic)	~3.4 - 3.6	d	~2.5
H3, H4 (Furan)	~6.1 - 6.4	m	-
H5 (Hydroxymethyl)	~4.5 - 4.7	s	-
H6 (Alcohol)	Variable (likely broad)	s	-

Table 2: Predicted ^{13}C NMR Data for **5-Propargylfurfuryl Alcohol**

Carbon	Predicted Chemical Shift (δ , ppm)
C1 (Alkyne)	~70 - 75
C2 (Alkyne)	~75 - 80
C3 (Propargylic)	~20 - 25
C4 (Furan)	~108 - 112
C5 (Furan)	~108 - 112
C6 (Furan-Substituted)	~150 - 155
C7 (Furan-Substituted)	~155 - 160
C8 (Hydroxymethyl)	~55 - 60

Rationale for NMR Predictions: The predicted ^1H and ^{13}C NMR chemical shifts are based on the analysis of the chemical environments of the protons and carbons in **5-Propargylfurfuryl alcohol**. The furan protons (H3, H4) are expected in the aromatic region, though upfield compared to benzene, with typical values for substituted furans being in the 6.0-7.5 ppm range. [1][2] The hydroxymethyl protons (H5) adjacent to the furan ring are anticipated to appear around 4.5 ppm, similar to furfuryl alcohol.[3] The propargylic protons (H2) are deshielded by both the furan ring and the alkyne, placing them around 3.4-3.6 ppm. The terminal alkyne proton (H1) is expected in its characteristic region of 2.0-3.0 ppm.[4] The alcoholic proton (H6)

signal is highly dependent on solvent, concentration, and temperature and is expected to be a broad singlet.

For the ^{13}C NMR, the furan carbons are predicted based on known values for substituted furans. The carbons attached to the substituents (C6, C7) are expected to be the most downfield. The alkynyl carbons (C1, C2) have characteristic shifts between 70 and 85 ppm.^[5] The propargylic carbon (C3) and the hydroxymethyl carbon (C8) are expected at the higher field end of the spectrum.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **5-Propargylfurfuryl Alcohol**

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity
O-H (Alcohol)	3200 - 3600	Strong, Broad
$\text{C}\equiv\text{C-H}$ (Alkyne)	~ 3300	Strong, Sharp
C-H (sp^2)	3000 - 3100	Medium
C-H (sp^3)	2850 - 3000	Medium
$\text{C}\equiv\text{C}$ (Alkyne)	2100 - 2260	Weak to Medium
C=C (Furan)	$\sim 1600, 1500, 1450$	Medium to Weak
C-O (Alcohol)	1000 - 1260	Strong

Rationale for IR Predictions: The IR spectrum is expected to show a prominent broad band for the O-H stretch of the alcohol group due to hydrogen bonding.^{[6][7][8][9]} A sharp, strong peak around 3300 cm^{-1} is characteristic of the terminal alkyne C-H stretch.^{[10][11][12]} The $\text{C}\equiv\text{C}$ triple bond stretch will likely appear as a weaker band in the $2100\text{-}2260\text{ cm}^{-1}$ region.^{[10][11]} The furan ring should exhibit C=C stretching absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ range and C-H stretching just above 3000 cm^{-1} .^{[13][14][15]} A strong C-O stretching band for the primary alcohol is expected between 1000 and 1260 cm^{-1} .^{[6][9]}

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of **5-Propargylfurfuryl Alcohol**

m/z	Predicted Fragment Ion	Fragmentation Pathway
136	$[\text{C}_8\text{H}_8\text{O}_2]^+$	Molecular Ion (M^+)
118	$[\text{M} - \text{H}_2\text{O}]^+$	Dehydration of the alcohol
107	$[\text{M} - \text{CHO}]^+$	Loss of the hydroxymethyl group
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion (rearrangement)
81	$[\text{C}_5\text{H}_5\text{O}]^+$	Cleavage at the propargyl group
39	$[\text{C}_3\text{H}_3]^+$	Propargyl cation

Rationale for Mass Spectrometry Predictions: The molecular ion peak is expected at an m/z corresponding to the molecular weight of **5-Propargylfurfuryl alcohol** (136.15 g/mol). Common fragmentation pathways for alcohols include dehydration (loss of H_2O , M-18) and alpha-cleavage.^{[16][17][18][19][20]} For furans, fragmentation often involves cleavage of the side chains and rearrangement of the ring.^{[21][22][23][24][25]} Therefore, significant fragments are predicted from the loss of water, the hydroxymethyl group, and the propargyl group. The propargyl cation itself at m/z 39 is also a likely fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data. Instrument parameters may need to be optimized for the specific sample and equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Propargylfurfuryl alcohol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6) in a standard 5 mm NMR tube.^[26] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative chemical shift referencing is required.

- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a ^1H spectrum using a standard pulse sequence (e.g., a single 90° pulse).
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[\[27\]](#)[\[28\]](#)
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Acquire a ^{13}C spectrum using a proton-decoupled pulse sequence.
 - A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer total acquisition time will be required compared to ^1H NMR.[\[29\]](#)

IR Spectroscopy

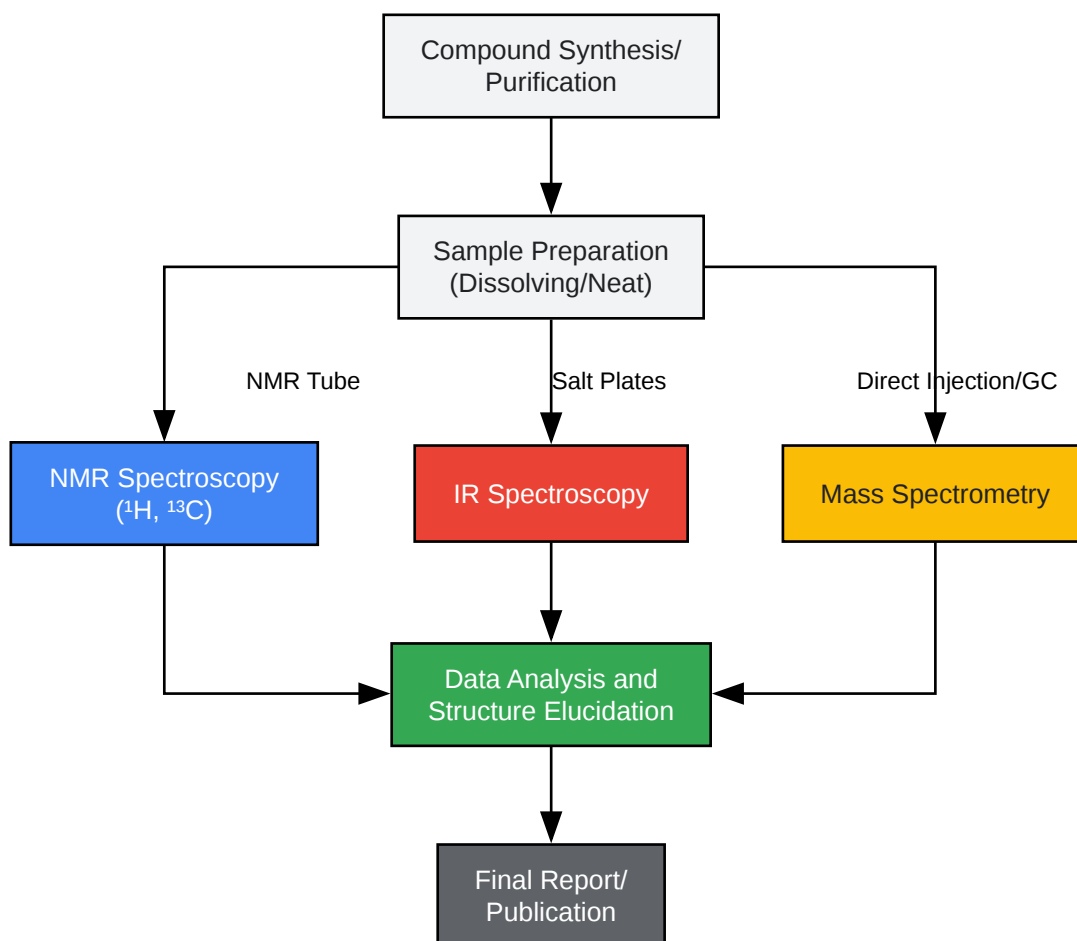
- Sample Preparation (Neat Liquid): Place one drop of neat **5-Propargylfurfuryl alcohol** onto the surface of a salt plate (e.g., NaCl or KBr).[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#) Place a second salt plate on top to create a thin liquid film.
- Data Acquisition:
 - Place the "sandwich" plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty beam.
 - Acquire the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).[\[34\]](#)

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the liquid sample into the mass spectrometer. This can be done via direct injection, or by using a gas chromatograph (GC-MS) for separation and introduction if the sample is part of a mixture.
- **Ionization:** Ionize the sample using a suitable method, such as Electron Ionization (EI) for fragmentation analysis.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **5-Propargylfurfuryl alcohol**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 5-Propargylfurfuryl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15211462#spectroscopic-data-of-5-propargylfurfuryl-alcohol-nmr-ir-mass-spec]

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